![molecular formula C14H15ClN6 B2859346 N~4~-(3-chloro-4-methylphenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878064-21-2](/img/structure/B2859346.png)
N~4~-(3-chloro-4-methylphenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N~4~-(3-chloro-4-methylphenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . The molecule also contains a 3-chloro-4-methylphenyl group and two methylamine groups attached to the pyrazolo[3,4-d]pyrimidine core .
Applications De Recherche Scientifique
Cancer Treatment: Protein Kinase Inhibition
Pyrazolo[3,4-d]pyrimidine derivatives, including the compound , have shown promise as protein kinase inhibitors, which are pivotal in cancer treatment . These compounds can selectively inhibit protein kinases, enzymes that regulate cell growth, differentiation, migration, and metabolism. By targeting these enzymes, the compound can potentially halt the proliferation of cancer cells.
Antimicrobial Activity
Compounds with the pyrazolo[3,4-d]pyrimidine scaffold have been investigated for their antibacterial properties. The structural similarity to purines makes them suitable for interfering with bacterial DNA synthesis, offering a pathway to develop new antibiotics .
Molecular Targeted Therapies
The compound’s ability to selectively bind to specific molecular targets makes it a candidate for molecular targeted therapies. This approach aims to develop treatments that are more selective for cancer cells, reducing the side effects associated with traditional chemotherapy .
Antifungal Applications
Similar to their antibacterial potential, pyrazolo[3,4-d]pyrimidine derivatives may also serve as antifungal agents. Their mechanism could involve the inhibition of fungal enzymes or interference with DNA replication .
Computational Biochemistry
In silico studies utilize compounds like MLS001199909 to model interactions with biological macromolecules. This aids in understanding the binding affinities and steric compatibilities, which is crucial for drug design and discovery .
Neurological Disorders
Research suggests that pyrazolo[3,4-d]pyrimidine derivatives could have applications in treating neurological disorders. Their ability to cross the blood-brain barrier and interact with central nervous system receptors offers a potential pathway for the treatment of diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory Properties
The compound’s structural features may allow it to act as an inhibitor of inflammatory pathways. This could lead to the development of new anti-inflammatory drugs that could be used to treat chronic inflammatory diseases .
Cardiovascular Research
Pyrazolo[3,4-d]pyrimidine derivatives are being explored for their potential use in cardiovascular diseases. They may offer new ways to treat conditions like hypertension and atherosclerosis by modulating signaling pathways involved in vascular function .
Propriétés
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-6-N,1-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6/c1-8-4-5-9(6-11(8)15)18-12-10-7-17-21(3)13(10)20-14(16-2)19-12/h4-7H,1-3H3,(H2,16,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXZLMVSGGBMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322447 |
Source


|
| Record name | 4-N-(3-chloro-4-methylphenyl)-6-N,1-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649438 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N~4~-(3-chloro-4-methylphenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
CAS RN |
878064-21-2 |
Source


|
| Record name | 4-N-(3-chloro-4-methylphenyl)-6-N,1-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl {[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetate](/img/structure/B2859263.png)
![2-((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2859264.png)

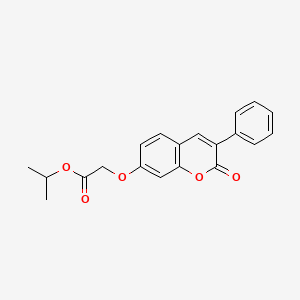
![2-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2859267.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2859269.png)
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2859275.png)

![1-[2-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2859277.png)
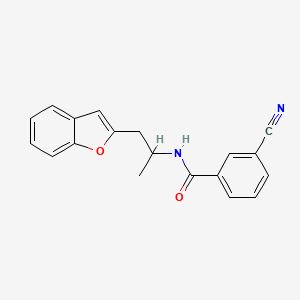
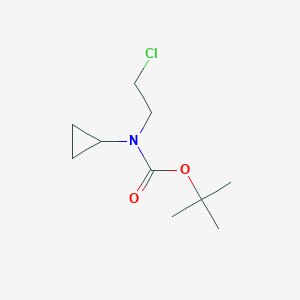
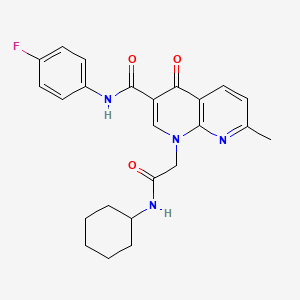
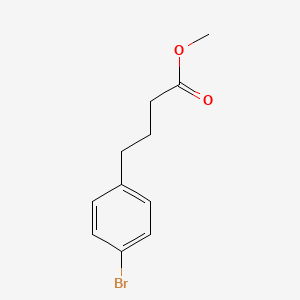
![3-(3-(4-(4-fluorophenyl)piperazine-1-carbonyl)phenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2859284.png)